![molecular formula C11H13BrFNO B1290866 2-Bromo-N-butyl-5-fluorobenzamide CAS No. 951884-19-8](/img/structure/B1290866.png)
2-Bromo-N-butyl-5-fluorobenzamide
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Overview
Description
The compound "2-Bromo-N-butyl-5-fluorobenzamide" has not been directly studied in the provided papers. However, related compounds with bromo- and fluoro- substitutions on the benzamide structure have been investigated for various applications. For instance, a crystalline form of a benzamide derivative with bromo and fluoro substituents has been claimed to be an antagonist for NK1/NK2 receptors, potentially useful in treating disorders such as asthma and depression . Another study explored the inhibitory effects of bromo-substituted benzamides on photosynthetic electron transport, indicating the potential for these compounds to affect biological systems .
Synthesis Analysis
While the exact synthesis of "2-Bromo-N-butyl-5-fluorobenzamide" is not described, related synthetic methods can be inferred from the literature. For example, halogenated aniline derivatives have been used as synthons in palladium-catalyzed cross-coupling reactions to produce various nitrogen-containing heterocyclic compounds . Similarly, electrochemical and photochemical methods have been compared for the synthesis of benzophenanthridone derivatives from bromo-substituted benzamides .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their physical and chemical properties, as well as their biological activity. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings, which could affect the compound's interactions with biological targets .
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. The bromo and fluoro substituents on the benzamide ring can act as reactive sites for further chemical modifications. For example, bromo-substituted benzamides have been shown to inhibit photosynthetic electron transport, and their activity was found to depend on the lipophilicity and electronic properties of substituents . This suggests that "2-Bromo-N-butyl-5-fluorobenzamide" could also undergo reactions that affect biological processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Bromo-N-butyl-5-fluorobenzamide" can be hypothesized based on related compounds. The presence of bromo and fluoro substituents typically increases the lipophilicity of benzamide derivatives, which can influence their solubility, stability, and reactivity. The inhibitory efficiency of similar compounds on photosynthetic electron transport was found to correlate with compound lipophilicity . Additionally, the crystal structure analysis of related benzamides provides insights into the potential intermolecular interactions and stability of the compound .
Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with similar halogen substitution patterns to 2-Bromo-N-butyl-5-fluorobenzamide. Such compounds are key intermediates in manufacturing materials like flurbiprofen, indicating their importance in synthetic organic chemistry and pharmaceutical manufacturing. The synthesis process highlights the challenges and innovations in creating halogenated compounds, which are crucial for developing a variety of chemical entities with potential applications in medicinal chemistry and material science (Yanan Qiu et al., 2009).
Crystal Structure and Material Science
Synthon Modularity in Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids
This research explores the crystal structures and interactions in cocrystals, incorporating 4-bromobenzamide, a compound structurally related to the topic of interest. Understanding these molecular interactions is fundamental for designing new materials with desired properties, such as pharmaceutical cocrystals with improved solubility or stability. This study contributes to the field of crystal engineering and material science, demonstrating the potential of halogenated benzamides in developing new materials (Srinu Tothadi et al., 2013).
Environmental and Health Impact Studies
Occurrence, fate and behavior of parabens in aquatic environments
Although not directly related to 2-Bromo-N-butyl-5-fluorobenzamide, this review discusses the environmental impact of parabens, which, like bromo-fluorobenzamides, are synthetic organic compounds used in various products. It addresses the need for understanding the environmental fate and behavior of synthetic compounds, including potential for bioaccumulation and transformation products. Such research is critical for assessing and mitigating the environmental impact of chemical compounds used in industries (Camille Haman et al., 2015).
Safety and Hazards
While specific safety and hazard information for 2-Bromo-N-butyl-5-fluorobenzamide is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2-bromo-N-butyl-5-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKWJFNGQIMVLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640898 |
Source
|
Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-19-8 |
Source
|
Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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